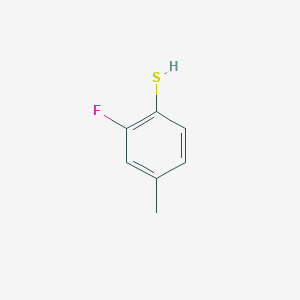

2-Fluoro-4-methylbenzenethiol

Description

Contextual Significance of Fluoroaromatic Thiols in Organic Synthesis and Beyond

Fluoroaromatic thiols, a class of compounds to which 2-Fluoro-4-methylbenzenethiol belongs, are of significant interest in organic synthesis. The presence of a fluorine atom can dramatically alter the electronic properties of the aromatic ring, influencing the reactivity and stability of the molecule. This can lead to enhanced selectivity in chemical reactions and can also impart unique biological properties to the final products. smolecule.com Thiols, in general, are versatile functional groups that can participate in a wide array of chemical transformations, including nucleophilic substitutions, oxidations to disulfides, and various coupling reactions. smolecule.comresearchgate.net The combination of fluorine's electron-withdrawing nature and the thiol's reactivity makes fluoroaromatic thiols valuable intermediates in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers. sigmaaldrich.com

Foundational Research Trajectories for Aryl Thiol Compounds

Research on aryl thiols, the broader family of compounds that includes this compound, has a long and rich history. Traditionally, these compounds have been synthesized through methods like the reduction of sulfonyl chlorides or the reaction of aryl halides with a source of sulfur. jst.go.jplibretexts.org Foundational research has focused on understanding their fundamental reactivity, including their acidity and their behavior as nucleophiles in various reactions. wikipedia.org Aryl thiols are known to be key precursors to a wide range of sulfur-containing molecules, such as thioethers and thioesters, which are important structural motifs in many biologically active compounds and materials. ethz.chchemrevlett.com More recent research has explored their use in "click chemistry" and in the development of self-assembling monolayers and advanced materials. acs.orgresearchgate.net

Positioning this compound in Advanced Synthetic and Mechanistic Studies

This compound is increasingly being utilized in advanced synthetic and mechanistic studies due to its specific substitution pattern. The fluorine atom at the 2-position and the methyl group at the 4-position on the benzene (B151609) ring provide a unique steric and electronic environment that can be exploited to control the outcome of chemical reactions. For instance, it serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. acs.org Researchers are investigating its role in palladium-catalyzed cross-coupling reactions and other transition metal-catalyzed transformations to create novel carbon-sulfur and carbon-carbon bonds. chemrevlett.com Mechanistic studies often focus on how the interplay between the fluoro and methyl substituents influences the reactivity of the thiol group and the aromatic ring.

Emerging Research Directions and Interdisciplinary Relevance

The future of research involving this compound and related fluoroaromatic thiols is pointing towards several exciting interdisciplinary areas. In medicinal chemistry, these compounds are being explored as key components in the design of new therapeutic agents, including pan-RAF inhibitors for cancer treatment. acs.org The unique properties imparted by the fluorine atom are of particular interest for enhancing drug-target interactions and improving pharmacokinetic profiles. smolecule.com In materials science, there is potential for using these thiols to create novel polymers and surfaces with tailored properties, such as altered hydrophobicity and thermal stability. sigmaaldrich.com Furthermore, their application in the development of fluorescent probes for biological imaging is an active area of investigation, where the thiol group can react specifically with biological molecules to generate a detectable signal. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H7FS | sigmaaldrich.com |

| Molecular Weight | 142.19 g/mol | sigmaaldrich.com |

| Boiling Point | 186.7±20.0 °C (Predicted) | chemicalbook.com |

| Density | 1.160±0.06 g/cm3 (Predicted) | chemicalbook.com |

| CAS Number | 956037-84-6 | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXWEUASWRQBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956037-84-6 | |

| Record name | 2-fluoro-4-methylbenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations of 2 Fluoro 4 Methylbenzenethiol

Quantum Chemical Characterization of Electronic Structure

Density Functional Theory (DFT) Analysis of Ground State Properties

No specific DFT studies on 2-Fluoro-4-methylbenzenethiol detailing its ground state properties, such as optimized geometry, total energy, and dipole moment, were found in the available literature. Such an analysis would typically involve selecting a suitable functional and basis set to solve the Schrödinger equation approximately, providing insights into the molecule's stability and reactivity.

Molecular Orbital Analysis (HOMO-LUMO Energetics and Spatial Distribution)

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not present in existing research. This type of analysis is crucial for understanding the molecule's electronic transitions, chemical reactivity, and kinetic stability. The energy gap between the HOMO and LUMO is a key indicator of a molecule's excitability and its ability to participate in chemical reactions.

Topological Electron Density Studies (e.g., AIM analysis)

There is no available research that applies topological electron density analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM or AIM), to this compound. This method would allow for the characterization of the chemical bonds within the molecule, including the nature of the carbon-sulfur, carbon-fluorine, and intramolecular interactions, by analyzing the properties of the electron density at bond critical points.

Conformational Landscape and Energetic Profiling

Torsional Potential Energy Surface Analysis of the Thiol Group

A specific analysis of the torsional potential energy surface of the thiol (-SH) group in this compound is not documented. This analysis would involve calculating the change in energy as the C-S-H bond angle is rotated, in order to identify the most stable conformations and the energy barriers between them.

Substituent Effects on Aromatic Ring and Thiol Reactivity

The chemical behavior of this compound is fundamentally governed by the interplay of its three functional components: the thiol group (-SH), the fluorine atom (-F), and the methyl group (-CH₃) attached to the benzene (B151609) ring. The electronic properties of these substituents dictate the reactivity of both the aromatic ring and the thiol group.

Influence of Fluorine Atom on Electron Density and Aromaticity

The fluorine atom, being the most electronegative element, exerts a significant influence on the electronic structure of the benzene ring. man.ac.uk This influence is twofold, comprising a strong inductive effect and a weaker resonance effect.

The interplay between these two opposing effects determines the net electronic character. In fluorobenzene, the rate of electrophilic aromatic substitution is often similar to that of benzene, suggesting a fine balance between the strong inductive withdrawal and the weak resonance donation. researchgate.net Computational studies on fluoroaromatic molecules show that fluorine substitution can create new π-orbitals that conjugate with the aromatic system, affecting the molecule's stability and geometry. acs.org This π-system interaction involves fluorine donating some electron density back into the ring, which can lead to increased ring stability. acs.org

The impact on aromaticity is complex. The strong polarization of the carbon-fluorine bond can create barriers for the flow of π-electrons, potentially disrupting the ring current and decreasing aromaticity. acs.org However, the donation of electrons via resonance can also contribute to the stability of the π-system. acs.org

Role of Methyl Group in Directing Electrophilic and Nucleophilic Processes

The methyl group (-CH₃) attached to the benzene ring primarily acts as an electron-donating group. This influences the ring's reactivity and the orientation of incoming substituents in substitution reactions.

Activating and Directing Effects: The methyl group is considered an activating group because it increases the electron density of the benzene ring, making it more reactive towards electrophiles than benzene itself. libretexts.orglumenlearning.com This electron donation occurs through two main mechanisms:

Inductive Effect (+I): The methyl group is less electronegative than the sp²-hybridized carbon of the benzene ring, leading to a slight donation of electron density through the sigma bond. stackexchange.com

Hyperconjugation: This is a resonance-like effect involving the overlap of the C-H σ-bonds of the methyl group with the π-system of the ring. stackexchange.com This delocalization of electrons increases the electron density primarily at the ortho and para positions. stackexchange.com

As a result of these effects, the methyl group is an ortho, para-director for electrophilic aromatic substitution. stackexchange.comlibretexts.orgmasterorganicchemistry.com This means that incoming electrophiles will preferentially attack the positions ortho (C3 and C5) and para (C1, which is occupied by the thiol group) to the methyl group.

In the context of this compound, the directing effects of the fluorine, methyl, and thiol groups combine. The fluorine atom is a deactivating ortho, para-director, while the methyl and thiol groups are activating ortho, para-directors. masterorganicchemistry.com The positions on the ring are therefore influenced by a combination of these directing effects, with the most activating groups generally controlling the regioselectivity.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| Fluorine (-F) | -I (Strongly Electron-Withdrawing) | +R (Weakly Electron-Donating) | Deactivating | Ortho, Para |

| Methyl (-CH₃) | +I (Weakly Electron-Donating) | Hyperconjugation (Electron-Donating) | Activating | Ortho, Para |

| Thiol (-SH) | -I (Weakly Electron-Withdrawing) | +R (Strongly Electron-Donating) | Activating | Ortho, Para |

Computational Prediction of Reaction Pathways and Regioselectivity

Computational chemistry provides powerful tools for predicting how this compound will react and where on the molecule chemical modifications will occur. These methods allow for the detailed examination of reaction mechanisms at the molecular level.

Transition State Modeling for Key Chemical Transformations

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction pathway that connects reactants to products. Computational modeling is essential for determining the structure and energy of these fleeting states. chemrxiv.org

For reactions involving this compound, such as S-H bond cleavage or electrophilic substitution on the aromatic ring, density functional theory (DFT) is a commonly employed method. researchgate.netnih.gov By calculating the potential energy surface, researchers can map out the entire reaction pathway, identifying intermediates and transition states. chemrxiv.orgnih.gov The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. mdpi.com Advanced computational protocols can now efficiently explore these energy surfaces to discover competing reaction pathways. chemrxiv.org

| Substituent (at para position) | ΔBDE(S-H) (kJ/mol) | Comment |

|---|---|---|

| -NH₂ | -22.6 | Strong electron-donating group, weakens the S-H bond |

| -OCH₃ | -12.6 | Electron-donating group |

| -CH₃ | -8.0 | Weakly electron-donating group |

| -H | 0.0 | Reference (Thiophenol) |

| -F | -1.7 | Weakly electron-donating (net effect) |

| -Cl | -0.4 | Weakly electron-withdrawing (net effect) |

| -CN | 9.2 | Electron-withdrawing group, strengthens the S-H bond |

| -NO₂ | 12.6 | Strong electron-withdrawing group, strengthens the S-H bond |

Prediction of Site-Selectivity in Derivatization Reactions

Derivatization reactions involve modifying a specific functional group within the molecule. For this compound, reactions could occur at the thiol group (e.g., alkylation, oxidation) or on the aromatic ring (e.g., further electrophilic substitution). Predicting the site-selectivity, or regioselectivity, is crucial for synthetic planning. chemrxiv.org

Computational models can predict site-selectivity by analyzing the electronic and steric properties of the molecule. chemrxiv.orgmit.edu

Frontier Molecular Orbital (FMO) Theory: The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. nih.govmdpi.com For electrophilic attack on the ring, regions with higher HOMO density are more reactive.

Calculated Atomic Charges and Electrostatic Potential Maps: These tools reveal the electron distribution across the molecule. Sites with higher negative charge are more susceptible to electrophilic attack, while sites with higher positive charge are targets for nucleophiles.

Machine Learning: Modern approaches use machine learning and neural networks, trained on large datasets of known reactions, to predict the outcomes and site-selectivity of new reactions with high accuracy. chemrxiv.orgmit.edursc.orgarxiv.org These models can recognize subtle electronic and steric patterns to forecast the most probable reaction site. chemrxiv.org

For this compound, computational analysis would likely predict that electrophilic aromatic substitution occurs at the C5 position, which is ortho to the activating methyl and thiol groups and meta to the deactivating fluorine atom.

Solvent Effects in Theoretical Modeling of this compound Reactivity

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction rates and pathways. Therefore, accounting for solvent effects is critical for accurate theoretical predictions. mdpi.com Computational models incorporate solvents in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium that surrounds the solute molecule. mdpi.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as stabilization of charged intermediates or transition states.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation, explicitly interacting with the solute molecule. mdpi.com This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism. Hybrid models like ONIOM can also be used to treat different parts of the system with varying levels of theory. mdpi.com

For a molecule like this compound, the choice of solvent can affect the acidity of the thiol proton and the stability of intermediates in aromatic substitution reactions. For example, a polar solvent would stabilize the thiolate anion (C₇H₆FS⁻), thereby increasing the acidity of the thiol group. Computational studies that include solvent effects provide a more realistic and predictive model of the molecule's reactivity in a laboratory setting. nih.govmdpi.com

Advanced Synthetic Methodologies for 2 Fluoro 4 Methylbenzenethiol and Its Functionalized Precursors

Strategies for Introducing the Thiol Group onto Fluoro-methylbenzene Scaffolds

Nucleophilic Substitution Approaches (e.g., involving halides)

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for introducing a thiol group by displacing a leaving group, typically a halide, from an activated aromatic ring. mdpi.comnih.gov For the synthesis of 2-fluoro-4-methylbenzenethiol, a suitable precursor would be a dihalogenated toluene, such as 1,2-difluoro-4-methylbenzene or 2-chloro-1-fluoro-4-methylbenzene. The high electronegativity of the fluorine atom activates the ring towards nucleophilic attack. nih.gov

The reaction typically involves a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. Thiols and especially thiolates are excellent nucleophiles. chemistrysteps.comyoutube.com The choice of solvent is crucial, with polar aprotic solvents like DMSO or DMF often being used to enhance the reactivity of the nucleophile. nih.gov

Table 1: Comparison of Nucleophilic Sulfur Sources

| Nucleophile | Advantages | Disadvantages |

|---|---|---|

| Sodium Hydrosulfide (NaSH) | Direct introduction of the thiol group. | Can be challenging to handle due to its hygroscopic nature and potential for side reactions. |

The reactivity in SNAr reactions is governed by the electron-withdrawing nature of the substituents on the aromatic ring. The fluorine atom para to the leaving group in a precursor like 2-chloro-1-fluoro-4-methylbenzene would provide resonance stabilization for the Meisenheimer complex intermediate, facilitating the substitution. mdpi.com

Reduction of Sulfonyl Halides or Disulfides

A widely employed and reliable method for the synthesis of aryl thiols is the reduction of the corresponding sulfonyl halides. This multi-step approach begins with the sulfonation of 1-fluoro-4-methylbenzene to produce 2-fluoro-4-methylbenzenesulfonic acid, which is then converted to its sulfonyl halide, typically the sulfonyl chloride, using reagents like thionyl chloride or phosphorus pentachloride.

The subsequent reduction of the sulfonyl chloride is the key step. A variety of reducing agents can be employed for this transformation. taylorfrancis.comorganic-chemistry.org

Metal-based Reductions: Zinc dust in an acidic medium is a classic and effective method for this reduction. google.com

Phosphine-based Reductions: Triphenylphosphine has been shown to be an efficient reagent for the reduction of aryl sulfonyl chlorides to aryl thiols. researchgate.net This method is often chemoselective and proceeds under mild conditions. researchgate.net

Catalytic Hydrogenation: Reduction can also be achieved using a palladium catalyst under a moderate pressure of hydrogen, often in the presence of a mild base to neutralize the acid formed. taylorfrancis.com

A patent describes the preparation of 2-methyl-4-fluorothiophenol from 2-methyl-4-fluorobenzene sulphonamide with a yield of 72.5%, highlighting a related reductive pathway. google.com

Table 2: Common Reducing Agents for Aryl Sulfonyl Chlorides

| Reducing Agent | Typical Conditions | Advantages |

|---|---|---|

| Zinc / Acid | HCl or H₂SO₄ | Cost-effective and powerful reducing agent. |

| Triphenylphosphine (PPh₃) | Toluene, often heated | Mild conditions, good functional group tolerance. organic-chemistry.orgresearchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Very powerful, but less selective. taylorfrancis.com |

Thioester Hydrolysis and Related Transformations

The formation of a thioester followed by its hydrolysis offers an alternative route to thiols. This method can be particularly useful when direct thiolation methods are incompatible with other functional groups in the molecule. The synthesis of thioesters can be achieved by reacting a carboxylic acid with a thiol in the presence of a dehydrating agent like N,N′-dicyclohexylcarbodiimide (DCC). wikipedia.orgresearchgate.net

Once the thioester is formed, it can be hydrolyzed to the corresponding thiol and carboxylic acid. wikipedia.org The rate of hydrolysis is dependent on pH, with both acid- and base-mediated pathways possible. harvard.edunih.gov This approach provides a level of protection for the thiol functionality, which can be unveiled at a later stage in a synthetic sequence. Thioester hydrolysis is a fundamental reaction in biochemistry, for instance, involving acetyl-coenzyme A.

Synthesis of Halogenated and Methylated Benzene (B151609) Precursors

Regioselective Halogenation Strategies

The synthesis of precursors for nucleophilic substitution often requires the halogenation of 1-fluoro-4-methylbenzene (also known as p-fluorotoluene). nist.govmatrix-fine-chemicals.com The directing effects of the existing substituents—the methyl group (activating, ortho-, para-directing) and the fluorine atom (deactivating, ortho-, para-directing)—must be carefully considered to achieve the desired regioselectivity.

For the target compound, halogenation is required at the C2 position, which is ortho to the methyl group and meta to the fluorine atom. Electrophilic aromatic substitution, such as bromination or chlorination, is typically carried out in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org The activating effect of the methyl group generally directs the incoming electrophile to its ortho and para positions. Since the para position is blocked by the fluorine atom, substitution is directed to the ortho position (C2).

Decarboxylative halogenation, where a carboxylic acid is converted to an organic halide, represents another fundamental method for synthesizing halogenated precursors. acs.org

Methylation of Fluoro-substituted Aromatics

Introducing a methyl group onto a fluoro-substituted aromatic ring is another key strategy for precursor synthesis. Friedel-Crafts alkylation is a classic method for this transformation, although it can be prone to issues like polyalkylation and rearrangement.

More modern approaches focus on late-stage C-H functionalization. For instance, meta-selective C-H methylation of arenes has been achieved using ruthenium catalysis. nih.gov This type of regioselective control is highly valuable for constructing complex aromatic molecules. The introduction of fluorine atoms onto an aromatic ring is known to influence its lipophilicity and metabolic stability, properties that are also modulated by methylation. nih.govpsu.edu

A patent describes a synthesis starting from m-fluorotoluene, which undergoes a Friedel-Crafts acylation followed by hydrolysis to yield a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid, demonstrating a method to build the required substitution pattern. google.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Fluoro-4-methylbenzene |

| 1,2-Difluoro-4-methylbenzene |

| 2-Chloro-1-fluoro-4-methylbenzene |

| 2-Fluoro-4-methylbenzenesulfonic acid |

| 2-Fluoro-4-methylbenzenesulfonyl chloride |

| 2-Methyl-4-fluorothiophenol |

| 2-Methyl-4-fluorobenzene sulphonamide |

| p-Fluorotoluene |

| Iron(III) bromide |

| Aluminum chloride |

| m-Fluorotoluene |

| 4-Fluoro-2-methylbenzoic acid |

| 2-Fluoro-4-methylbenzoic acid |

Asymmetric Synthesis and Stereocontrol in Related Fluoro-Thiol Derivatives

While this compound itself is achiral, the principles of asymmetric synthesis are vital for creating chiral derivatives where stereochemistry can profoundly impact biological activity. The development of stereoselective methods for introducing fluorine and thiol functionalities onto aromatic and aliphatic scaffolds is a significant area of research. nih.govchemrxiv.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com In the context of fluoro-thiol derivatives, a chiral auxiliary could be attached to a precursor molecule to direct subsequent fluorination or thiolation steps. For instance, Evans' oxazolidinone auxiliaries have been widely used in asymmetric alkylations and aldol (B89426) reactions to set stereocenters, which could be precursors to more complex fluorinated structures. wikipedia.orgresearchgate.net Similarly, sulfur-based chiral auxiliaries, like camphorsultam, have proven effective in stereoselective Michael additions of thiols. wikipedia.org

Catalytic approaches offer a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. researchgate.net Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of chiral fluorinated molecules, significant progress has been made using transition-metal catalysts combined with chiral ligands. nih.govsnnu.edu.cn Engineered enzymes are also emerging as powerful tools for enantioselective synthesis, including the biocatalytic reduction of α-fluoroenones to produce chiral alkyl fluorides. chemrxiv.org

Table 1: Comparison of Chiral Strategies for Fluoro-Thiol Synthesis

| Strategy | Description | Advantages | Disadvantages | Relevant Compounds |

|---|---|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org | High diastereoselectivity, well-established methods. researchgate.net | Requires additional synthesis and removal steps (not atom-economical). | Oxazolidinones, Camphorsultam wikipedia.org |

| Chiral Catalysis | A substoichiometric amount of a chiral catalyst (metal-ligand complex or organocatalyst) is used. researchgate.net | High turnover, atom-economical, high enantioselectivity. nih.gov | Catalyst development can be complex and expensive. | Rhodium complexes, Engineered myoglobins nih.gov |

| Biocatalysis | Enzymes are used to catalyze enantioselective transformations. chemrxiv.org | High selectivity, mild reaction conditions, environmentally friendly. | Limited substrate scope, potential for enzyme inhibition. | Ene reductases chemrxiv.org |

Achieving stereocontrol in the synthesis of fluorinated thioaromatics requires carefully designed reaction pathways. Diastereoselective reactions are employed when a molecule already contains a stereocenter, and the goal is to control the formation of a second stereocenter. For example, the fluorination of a chiral substrate can be influenced by the existing stereocenter, leading to a preferential formation of one diastereomer. nih.govnih.gov

Enantioselective pathways create a new stereocenter in a prochiral molecule, yielding one enantiomer in excess. A key strategy involves the asymmetric trifluoromethylthiolation, where a trifluoromethylthio (SCF3) group is introduced enantioselectively. researchgate.net This can be achieved using chiral catalysts that differentiate between the two enantiotopic faces of a substrate. For instance, the enantioselective trifluoromethylthiolation of β-ketoesters has been developed using Cinchona alkaloid catalysts. researchgate.net Another approach involves the use of building blocks that already contain a fluorinated group, which are then used in asymmetric transformations. researchgate.net For example, metal-free dehydroxytrifluoromethylthiolation of alcohols provides a practical route to chiral SCF3-containing compounds. researchgate.net

Recent developments have also focused on combining different catalytic systems. An electroenzymatic cascade has been reported for the synthesis of sulfur-based chiral α-fluorinated carboxylic acids from thiophenols, demonstrating the potential of integrating electrosynthesis with biocatalysis to achieve stereocontrol. acs.org

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal-catalyzed reactions are indispensable tools for forming carbon-sulfur (C–S) and carbon-carbon (C–C) bonds, providing efficient routes to aryl thiols and their derivatives. nih.govumontreal.ca These methods are often characterized by their high efficiency, functional group tolerance, and broad applicability. nih.govacsgcipr.org

The formation of an aryl C–S bond is a key step in synthesizing compounds like this compound. While traditional methods often require harsh conditions, transition metal catalysis allows these transformations to occur under milder conditions. nih.gov Palladium, copper, and nickel are the most commonly used metals for this purpose. nih.govacsgcipr.org

The general mechanism for metal-catalyzed arylation of thiols involves the oxidative addition of an aryl halide (or pseudohalide) to the metal center, followed by coordination of the thiol, and finally reductive elimination to form the aryl sulfide (B99878) product and regenerate the catalyst. acsgcipr.org

Palladium Catalysis: Buchwald-Hartwig amination conditions have been successfully adapted for C–S coupling, using palladium catalysts with specialized phosphine (B1218219) ligands to couple aryl halides with thiols. acsgcipr.orgorgsyn.org

Copper Catalysis: Copper-catalyzed C–S coupling, often referred to as a modified Ullmann condensation, is a cost-effective alternative to palladium. acsgcipr.org Protocols using simple, ligand-free copper iodide (CuI) have been developed for coupling aryl iodides with thiols, demonstrating good functional group tolerance. uu.nl A one-pot procedure involving the CuI-catalyzed reaction of aryl iodides with elemental sulfur, followed by in-situ reduction, provides a general and efficient route to aryl thiols. acs.org

Nickel and Cobalt Catalysis: Nickel and cobalt complexes have also been shown to catalyze the arylation of thiols with aryl halides, expanding the toolkit for C–S bond formation. nih.gov

Table 2: Overview of Catalytic Systems for C–S Bond Formation

| Metal Catalyst | Typical Ligands | Coupling Partners | Advantages |

|---|---|---|---|

| Palladium | Phosphine-based (e.g., dppf) | Aryl halides/triflates and thiols nih.govacsgcipr.org | High efficiency, broad substrate scope. orgsyn.org |

| Copper | Ligand-free (e.g., CuI) or with N-based ligands (e.g., L-proline) uu.nlacs.org | Aryl iodides and thiols/sulfur uu.nlacs.org | Low cost, readily available catalysts. uu.nl |

| Nickel | dppf nih.gov | Aryl mesylates and thiols nih.gov | Effective for less reactive electrophiles. nih.gov |

| Cobalt | - | Aryl iodides/bromides and thiols nih.gov | Alternative to more common metals. nih.gov |

Cross-coupling reactions are fundamental in modern organic synthesis for creating C-C, C-N, C-O, and C-S bonds. umontreal.casigmaaldrich.com For the synthesis of a substituted aryl thiol like this compound, Suzuki-Miyaura and Sonogashira reactions on a precursor molecule are highly relevant. For example, a bromo- or iodo-substituted fluorobenzenethiol precursor could undergo a Suzuki coupling with an organoboron reagent to introduce the methyl group.

Recently, methods have been developed for the synthesis of fluoroalkenes and fluoroenynes via Suzuki–Miyaura and Sonogashira cross-coupling reactions using multihalogenated fluorovinyl ethers as building blocks. nih.gov While not directly producing an aryl thiol, these methods highlight the power of cross-coupling to construct complex fluorinated molecules. The 2010 Nobel Prize in Chemistry, awarded for palladium-catalyzed cross-couplings, underscored the transformative impact of these reactions on organic synthesis. sigmaaldrich.com

Functional Group Interconversions and Derivatization Routes

Functional group interconversion (FGI) is a crucial strategy in multi-step synthesis, allowing for the transformation of one functional group into another. fiveable.me This is particularly important when a desired functional group is incompatible with certain reaction conditions used earlier in the synthetic sequence. ub.eduvanderbilt.edu

For the synthesis of this compound, a key FGI could be the conversion of another functional group into the thiol moiety at a late stage. Common precursors to thiols include:

Disulfides: Diaryl disulfides can be readily prepared and are stable intermediates. They can be reduced to the corresponding thiols using reagents like sodium borohydride (B1222165) or triphenylphosphine. acs.org

Sulfonyl Chlorides: Reduction of arylsulfonyl chlorides provides a classic route to aryl thiols.

Thiourea: Alkyl or aryl halides can react with thiourea, followed by hydrolysis, to yield thiols. ub.edu

Derivatization involves modifying a molecule to produce a new compound with different properties. The thiol group in this compound is a versatile handle for further chemical modification. For instance, the para-fluoro-thiol reaction (PFTR) is a nucleophilic aromatic substitution where a thiol displaces a fluorine atom located para to an activating group on an aromatic ring. researchgate.net While this specific reaction describes the displacement of a fluorine atom, the high nucleophilicity of the thiol group allows it to participate in a wide range of reactions, such as Michael additions and substitutions, to create more complex molecules. nih.gov Furthermore, derivatization reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) can react with hydroxyl or thiol groups to create derivatives with altered properties for analytical purposes. nih.gov

Modifications of the Methyl Group (e.g., Benzylic Halogenation)

One key strategy for creating functionalized precursors from 2-fluoro-4-methyltoluene, a direct antecedent to the target thiol, is through the modification of the benzylic methyl group. Benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to selective reactions like free-radical halogenation. masterorganicchemistry.com This process, often known as the Wohl-Ziegler reaction, allows for the introduction of a halogen, typically bromine, onto the methyl group, transforming it into a versatile halomethyl handle for subsequent nucleophilic substitution reactions. masterorganicchemistry.comscientificupdate.com

The reaction is typically performed using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. youtube.com A significant challenge in this transformation is controlling the degree of halogenation, as the reaction can proceed to form di- and tri-halogenated products. scientificupdate.com The concentration of molecular bromine, formed from the reaction of NBS with trace HBr, is a critical factor in the reaction mechanism. scientificupdate.com

Research conducted by chemists at Amgen on the benzylic bromination of a structurally similar substrate, 2-fluoro-3-nitrotoluene, highlights methods to control selectivity. Their kinetic and mechanistic studies demonstrated that the continuous addition of an NBS slurry could minimize the formation of impurities and byproducts by maintaining a low concentration of bromine in the solution. scientificupdate.com This approach favors the formation of the desired mono-brominated product over the di-brominated species. scientificupdate.com Such methodologies are directly applicable to the synthesis of 2-fluoro-4-(bromomethyl)benzene from 2-fluoro-4-methyltoluene, creating a precursor that can be readily converted to other functionalized derivatives.

| Substrate | Brominating Agent | Initiator | Key Condition | Primary Product | Reference |

|---|---|---|---|---|---|

| Toluene Analogs | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Controlled, low concentration of Br2 | Mono-brominated benzyl (B1604629) derivative | scientificupdate.com |

| 2-Fluoro-4-bromotoluene | Bromine (Br2) | UV light (>3000 Å) | Control of reactant feed ratio | 2-Fluoro-4-bromo benzyl bromide | google.com |

| 2-Fluoro-3-nitrotoluene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Continuous addition of NBS slurry | Mono-brominated product (minimized impurities) | scientificupdate.com |

Post-Synthetic Fluorination or Thiolation Strategies

An alternative to building the molecule with all functional groups in place is to introduce the fluorine or thiol group at a later stage onto a suitable precursor. These post-synthetic modifications offer a different strategic pathway to the target compound.

Post-Synthetic Fluorination

Introducing a fluorine atom onto an aromatic ring like 4-methylbenzenethiol (B89573) can be challenging due to the need for regioselectivity. Modern electrophilic fluorinating agents have expanded the scope of such transformations. Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for their stability and reactivity. mdpi.com The reaction typically involves the direct C-H fluorination of an aromatic ring, though the directing effects of the existing substituents (methyl and thiol) would heavily influence the position of fluorination. The thiol group would likely require protection prior to fluorination to prevent oxidation. While specific examples for the direct fluorination of 4-methylbenzenethiol are not prevalent, the general methodology provides a potential, albeit complex, route.

Post-Synthetic Thiolation

Introducing the thiol group onto a pre-fluorinated aromatic ring is a more common and often more straightforward strategy. This can be achieved through several methods:

Reduction of Sulfonyl Chlorides/Amides: A robust method involves the synthesis of the corresponding benzenesulfonyl chloride or sulfonamide, followed by reduction. For instance, a patented method describes the preparation of 2-methyl-4-fluorothiophenol from 2-methyl-4-fluorobenzene sulphonamide by heating it with potassium formate. google.com This approach provides good yields and high selectivity. google.com

Nucleophilic Aromatic Substitution (SNAr): The carbon-fluorine bond in activated aryl fluorides can be susceptible to nucleophilic attack by a sulfur nucleophile. The para-fluoro-thiol (PFT) reaction, activated by a base at room temperature, is a powerful tool for this type of surface functionalization, where a thiolate displaces a fluorine atom. consensus.app This principle can be applied in solution-phase synthesis. For a substrate like 1-fluoro-4-methylbenzene, substitution with a sulfur nucleophile (e.g., sodium hydrosulfide or a protected thiol equivalent) could potentially yield the target thiol, although the fluorine atom's reactivity would depend on the presence of activating groups.

| Strategy | Starting Material Type | Key Reagents | Advantages | Reference |

|---|---|---|---|---|

| Reduction of Sulfonamide | Substituted Benzene Sulfonamide (e.g., 2-methyl-4-fluorobenzene sulphonamide) | Potassium Formate, Heat | High chemo-selectivity and good yields. | google.com |

| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Fluoride | Sulfur Nucleophile (e.g., NaSH), Base | Direct introduction of the thiol group. | consensus.app |

Reactivity and Mechanistic Chemistry of 2 Fluoro 4 Methylbenzenethiol

Reactions Involving the Thiol (-SH) Functional Group

The thiol group is the most reactive site in 2-Fluoro-4-methylbenzenethiol, participating in a range of reactions including oxidation, nucleophilic substitution, and radical processes.

Oxidative Coupling to Disulfides

Thiols are readily oxidized to form disulfides, and this compound is no exception. This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules, resulting in the corresponding disulfide, bis(2-fluoro-4-methylphenyl) disulfide. This transformation is a key process in organosulfur chemistry and can be achieved using a variety of oxidizing agents. biolmolchem.com

Common methods for this oxidative coupling include the use of mild oxidants like iodine or dimethyl sulfoxide (DMSO). biolmolchem.comresearchgate.net For instance, reacting this compound with iodine, often in a solvent like wet acetonitrile, provides an efficient route to the disulfide. researchgate.net Another approach involves using DMSO activated by an acid, such as hydroiodic acid (HI). biolmolchem.com The reaction generally proceeds under mild conditions, often at room temperature, and gives high yields of the disulfide product. biolmolchem.comresearchgate.net The formation of disulfides can also occur through the recombination of two thiyl radicals. nih.gov

Table 1: Common Oxidizing Systems for Thiol to Disulfide Coupling

| Oxidizing Agent/System | Conditions | Product |

| Iodine (I₂) | Wet Acetonitrile, Room Temp | bis(2-fluoro-4-methylphenyl) disulfide |

| Dimethyl Sulfoxide (DMSO) / HI | Acidic conditions | bis(2-fluoro-4-methylphenyl) disulfide |

| Air (O₂) | Base or metal catalyst | bis(2-fluoro-4-methylphenyl) disulfide |

| Sulfonyl Fluorides (e.g., SO₂F₂) | Base, Room Temp | bis(2-fluoro-4-methylphenyl) disulfide |

This table represents general methods applicable to this compound.

Thioether and Thioester Formation (e.g., Nucleophilic Substitution)

The thiol group is nucleophilic and can react with electrophiles to form thioethers and thioesters. In these reactions, the thiol is often deprotonated in situ with a base to form the more nucleophilic thiolate anion (RS⁻).

Thioether Synthesis: Thioethers (sulfides) are commonly synthesized via nucleophilic substitution reactions where the thiolate of this compound attacks an alkyl halide (S_N2 reaction) or an activated aryl halide (S_NAr reaction). acsgcipr.org This is a versatile method for forming carbon-sulfur bonds. taylorandfrancis.com The reaction of the thiolate with an alkyl halide, for example, proceeds by displacing the halide leaving group to yield a 2-fluoro-4-methylphenyl alkyl sulfide (B99878).

Thioester Synthesis: Thioesters can be prepared by the acylation of this compound. organic-chemistry.org A common method involves the reaction of the thiol with a carboxylic acid in the presence of a coupling reagent, which activates the carboxylic acid for nucleophilic attack. Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides can be used. These reactions provide a direct route to compounds containing the thioester functional group.

Thiol-Ene Reactions and Click Chemistry Applications

The thiol-ene reaction is a powerful and efficient method for C-S bond formation that falls under the umbrella of "click chemistry". wikipedia.orgbiochempeg.com Click chemistry refers to reactions that are high-yielding, wide in scope, create no byproducts, and are easy to perform. biochempeg.comchemie-brunschwig.ch The thiol-ene reaction involves the addition of a thiol across a double bond (an 'ene'). wikipedia.org

The reaction typically proceeds via a free-radical chain mechanism, initiated by light or a radical initiator. wikipedia.orgtaylorandfrancis.com

Initiation: A radical initiator abstracts the hydrogen atom from the thiol (-SH) group of this compound, generating a 2-fluoro-4-methylbenzenethiyl radical.

Propagation: This thiyl radical adds to an alkene at the less substituted carbon, resulting in a carbon-centered radical. This addition is an anti-Markovnikov process. wikipedia.org

Chain Transfer: The newly formed carbon-centered radical then abstracts a hydrogen atom from another molecule of this compound, forming the final thioether product and regenerating the thiyl radical, which continues the chain reaction. wikipedia.org

This reaction is highly valued in polymer and materials science for surface functionalization and the synthesis of complex molecular architectures due to its simplicity and efficiency. taylorandfrancis.comnih.gov

Radical Reactions of the Thiyl Moiety

The 2-fluoro-4-methylbenzenethiyl radical (ArS•), the key intermediate in the thiol-ene reaction, can participate in several other radical processes. nih.gov These radicals can be generated through hydrogen atom abstraction from the parent thiol by other radical species or through the homolytic cleavage of the S-H bond using heat or UV light. princeton.eduresearchgate.net

Key reactions of the thiyl radical include:

Addition to Unsaturated Bonds: As seen in the thiol-ene reaction, thiyl radicals readily add to alkenes and alkynes. nih.gov

Hydrogen Atom Transfer (HAT): Thiyl radicals can abstract hydrogen atoms from other molecules. The S-H bond is relatively weak, making hydrogen atom transfer from thiols to other carbon-centered radicals a rapid and reversible process. nih.govprinceton.edu

Recombination: Two thiyl radicals can combine to form a disulfide bond, which is the reverse of the homolytic cleavage of a disulfide. nih.gov

Reaction with Oxygen: In the presence of oxygen, thiyl radicals can reversibly add O₂ to form thiylperoxyl radicals (RSOO•), which can lead to further oxidation products like sulfonates. nih.gov

Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edu The rate and regioselectivity of this reaction on this compound are controlled by the combined electronic and steric effects of the three existing substituents: the thiol (-SH), the fluorine (-F), and the methyl (-CH₃) groups.

Regiochemical Control by Fluorine and Methyl Substituents

To predict the outcome of an EAS reaction, the directing effects of each substituent must be considered. libretexts.org The available positions for substitution on the this compound ring are C3, C5, and C6.

-SH (Thiol) Group (at C1): This is an ortho, para-directing group and is considered activating. Its lone pair electrons can be donated into the ring via resonance, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions.

-F (Fluoro) Group (at C2): This is an ortho, para-directing group but is deactivating. youtube.com It strongly withdraws electron density through the sigma bond (inductive effect), making the ring less nucleophilic. However, its lone pairs can participate in resonance, which directs incoming electrophiles to the ortho and para positions. researchgate.net

-CH₃ (Methyl) Group (at C4): This is an ortho, para-directing group and is activating. It donates electron density through hyperconjugation and a weak inductive effect.

Table 2: Directing Effects of Substituents on this compound

| Substituent | Position | Type | Directing Effect |

| -SH | 1 | Activating | ortho, para (to C2, C6, C4) |

| -F | 2 | Deactivating | ortho, para (to C1, C3, C5) |

| -CH₃ | 4 | Activating | ortho, para (to C3, C5) |

Analysis of Regioselectivity:

Attack at C3: This position is ortho to the methyl group and meta to the thiol group. It is also para to the fluorine atom. The activating methyl group and the directing fluorine group both favor substitution at this position.

Attack at C5: This position is ortho to the methyl group and para to the fluorine group. Both the methyl and fluoro groups direct to this position.

Attack at C6: This position is ortho to the thiol group and meta to the methyl group. The powerful activating and directing effect of the thiol group strongly favors substitution here. However, this position is sterically hindered by the adjacent thiol group.

Considering these factors, the activating groups (-SH and -CH₃) will have a more significant influence on the regiochemical outcome than the deactivating fluorine. The strongest activation is provided by the thiol group, directing towards C6. The methyl group directs towards C3 and C5. The fluorine also directs towards C3 and C5. Therefore, substitution is most likely to occur at positions C3 and C5, which are activated by the methyl group and not sterically hindered. Between C3 and C5, the electronic effects are similar, and a mixture of products may be obtained. Attack at C6 is electronically favored by the thiol group but may be sterically disfavored.

Nucleophilic Aromatic Substitution (SNAr) on the Benzene Ring

Activation by Fluorine and other Electron-Withdrawing Groups

The presence of a fluorine atom at the 2-position significantly influences the susceptibility of the this compound molecule to nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine makes it a strong electron-withdrawing group through the inductive effect (-I effect). This effect polarizes the carbon-fluorine bond, creating a partial positive charge on the carbon atom directly attached to the fluorine (the ipso-carbon). This electron deficiency at the C2 position makes it a prime target for attack by nucleophiles.

Directed SNAr Methodologies

In the context of this compound, the fluorine atom not only activates the ring for nucleophilic attack but also directs the substitution to its own position. The incoming nucleophile will preferentially attack the carbon atom bonded to the fluorine, leading to its displacement. This regioselectivity is a hallmark of SNAr reactions, where the leaving group is located at the site of nucleophilic attack.

The thiol and methyl groups also play a role in modulating the reactivity and can influence the reaction conditions required for substitution. For instance, under basic conditions, the thiol group can be deprotonated to form a thiolate anion (-S⁻). This anionic form is a much stronger electron-donating group through resonance, which would generally disfavor nucleophilic attack on the ring. However, the strategic placement of the strongly activating fluorine group ensures that the SNAr pathway remains viable. Methodologies for directed SNAr often rely on the inherent electronic properties of the substituents to achieve high regioselectivity without the need for additional directing groups.

Metal-Mediated and Catalyzed Reactions

Ligand Properties in Organometallic Catalysis

The thiol functionality in this compound endows the molecule with the ability to act as a ligand in organometallic catalysis. The sulfur atom contains lone pairs of electrons that can be donated to a transition metal center, forming a coordinate covalent bond. Upon deprotonation, the resulting thiolate anion is a soft, monoanionic ligand that forms strong bonds with various transition metals, particularly those from the later transition series such as palladium, platinum, and gold.

Mechanistic Studies of Catalytic Cycles Involving this compound

While specific mechanistic studies exclusively featuring this compound are not extensively detailed in the public domain, the behavior of aryl thiols in catalytic cycles is well-established. In palladium-catalyzed cross-coupling reactions, for example, aryl thiolates can be involved in several ways. They can serve as ligands that stabilize the catalytic species or actively participate in the reaction.

Table of Compounds Mentioned

| Compound Name |

| This compound |

Interactive Data Table: Substituent Effects on Benzene Ring Reactivity

| Substituent | Electronic Effect | Ring Activation/Deactivation | Directing Effect for Electrophilic Substitution |

| -SH (Thiol) | +R > -I | Activating | Ortho, Para |

| -F (Fluoro) | -I > +R | Deactivating | Ortho, Para |

| -CH₃ (Methyl) | +I, Hyperconjugation | Activating | Ortho, Para |

Cycloaddition and Annulation Reactions Incorporating this compound Substructures

While specific literature detailing the direct participation of this compound in cycloaddition and annulation reactions is not extensively documented, its potential reactivity can be inferred from established transformations of analogous aryl thiols. The thiol functionality and the substituted aromatic ring present opportunities for the construction of sulfur-containing heterocyclic and polycyclic systems.

One of the most plausible annulation pathways for this compound involves the synthesis of benzothiopyran derivatives. This class of compounds is often assembled through a sequence involving the reaction of a thiophenol with a suitable three-carbon synthon, followed by an intramolecular cyclization. For instance, the addition of an aryl thiol to an α,β-unsaturated carboxylic acid or its equivalent, followed by a Friedel-Crafts-type acylation, is a common strategy.

An illustrative analogy is the reaction of various substituted thiophenols with β-chloropropanoic acid in the presence of a base, which yields β-arylthiopropanoic acids. These intermediates can then undergo intramolecular cyclization, often promoted by a dehydrating agent or under microwave irradiation, to afford thiochroman-4-ones (4H-1-benzothiopyran-4-ones) ijrar.org. The success of this reaction with a range of substituted thiophenols suggests that this compound would be a viable substrate for similar transformations. The electron-donating methyl group and the electron-withdrawing fluoro group on the aromatic ring would influence the nucleophilicity of the thiol and the susceptibility of the aromatic ring to electrophilic attack during the cyclization step.

A representative scheme for this type of annulation is presented below:

Scheme 1: General Synthesis of Thiochroman-4-ones from Aryl Thiols

This is a generalized scheme based on reactions of analogous aryl thiols.

The following table summarizes the synthesis of thiochroman-4-ones from various substituted aryl thiols, providing an indication of the expected reactivity for this compound in similar annulation reactions.

| Aryl Thiol | Reagent | Product | Yield (%) | Reference |

| Thiophenol | β-chloropropanoic acid, then cyclization | Thiochroman-4-one | High | ijrar.org |

| 4-Methylthiophenol | β-chloropropanoic acid, then cyclization | 6-Methylthiochroman-4-one | High | ijrar.org |

| 4-Chlorothiophenol | β-chloropropanoic acid, then cyclization | 6-Chlorothiochroman-4-one | High | ijrar.org |

| 2-Mercaptoacetophenone | Trifluoroacetic anhydride | 2-Trifluoromethylthiochromone | Good | ijrar.org |

Intramolecular cycloaddition reactions represent another potential avenue for incorporating the this compound substructure into more complex molecular architectures. While the benzenethiol itself is not a diene, it can be tethered to a diene or dienophile. The subsequent intramolecular Diels-Alder reaction would lead to the formation of a polycyclic system containing a sulfur atom. For instance, studies on 2-(alkylthio)-5-amidofurans have demonstrated that the sulfur-containing moiety can be part of a system that undergoes efficient intramolecular [4+2] cycloaddition nih.gov.

By analogy, this compound could be functionalized, for example, by alkylation with a molecule containing a diene. The resulting compound, upon heating, might undergo an intramolecular cycloaddition. The substitution pattern on the aromatic ring of the this compound moiety would be expected to influence the electronic properties of the dienophilic part of the molecule if the tether is attached to the aromatic ring, or sterically influence the approach of the diene and dienophile.

The following table presents data from an analogous intramolecular cycloaddition involving a sulfur-containing furan, which illustrates the feasibility of such ring-forming strategies.

| Reactant | Reaction Type | Product | Yield (%) | Reference |

| 2-(Methylthio)-5-amidofuran with tethered alkene | Intramolecular Diels-Alder | Bicyclic lactam | 60-100 | nih.gov |

| 2-(Methylthio)-5-amidofuran with tethered alkyne | Intramolecular Diels-Alder | Bicyclic lactam | 60-100 | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 4 Methylbenzenethiol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 2-fluoro-4-methylbenzenethiol in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, bonding, and spatial relationships of atoms can be obtained.

A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's covalent framework.

¹H NMR Spectroscopy : The ¹H NMR spectrum is used to identify the hydrogen atoms (protons) in the molecule. For this compound, distinct signals are expected for the thiol proton (-SH), the methyl protons (-CH₃), and the three aromatic protons. The aromatic protons would appear as complex multiplets due to coupling with each other (³JHH) and with the fluorine atom (³JHF and ⁴JHF). The thiol proton typically appears as a broad singlet, while the methyl group gives a sharp singlet.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would show seven distinct signals: one for the methyl carbon, and six for the aromatic carbons. The carbon atoms bonded to or near the fluorine and sulfur atoms will have their chemical shifts significantly influenced. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), a key feature in identifying the substitution pattern.

¹⁹F NMR Spectroscopy : As a 100% abundant nucleus with high sensitivity, ¹⁹F NMR is a powerful tool for studying fluorinated compounds. nih.gov The spectrum of this compound would show a single resonance for the fluorine atom. The multiplicity of this signal, resulting from coupling to adjacent aromatic protons, provides crucial information about its position on the benzene (B151609) ring. nih.govnih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | ~3.4 | broad s | - |

| ¹H | ~2.3 | s | - |

| ¹H | ~6.9-7.2 | m | JHH, JHF |

| ¹³C | ~20 | q | - |

| ¹³C | ~115-160 | m | JCF |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy) : This experiment correlates protons that are coupled to each other, typically through two or three bonds. youtube.comgithub.io In this compound, COSY would show correlations between the adjacent aromatic protons, helping to trace the connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C coupling). youtube.comgithub.ioyoutube.com This technique would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are bonded. This technique could be used to confirm the spatial proximity between the methyl protons and the aromatic proton at position 5, and between the thiol proton and the aromatic proton at position 3.

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) characterizes molecules in their crystalline, solid form. researchgate.net This technique is particularly useful for studying polymorphism (the existence of multiple crystalline forms) and for materials that are insoluble. researchgate.netresearchgate.net For this compound, ssNMR could be used to analyze the local environment and packing of molecules in a crystal lattice, providing information that is complementary to X-ray diffraction.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Formula Confirmation

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

GC-MS : Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. A sample of this compound injected into a GC-MS system would first be separated from any impurities based on its volatility and interaction with the GC column. The retention time provides a measure of its identity and purity. The separated compound then enters the mass spectrometer, where it is ionized to produce a molecular ion and various fragment ions, resulting in a characteristic mass spectrum that serves as a molecular fingerprint. rsc.org

HRMS : High-Resolution Mass Spectrometry measures mass with extremely high accuracy (typically to within 0.0001 atomic mass units). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm that the measured mass of the molecular ion matches the calculated exact mass for the formula C₇H₇FS. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Technique | Information Provided | Expected Value |

|---|---|---|

| Molecular Formula | - | C₇H₇FS |

| Molecular Weight | (Nominal) | 142 g/mol |

| HRMS | Exact Mass [M]⁺ | 142.0298 |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

FT-IR (Fourier-Transform Infrared) Spectroscopy : FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The FT-IR spectrum of this compound would display characteristic absorption bands for the key functional groups. Notable peaks would include the S-H stretching vibration, C-F stretching, aromatic C-H stretching, and aromatic C=C ring stretches. nih.govnih.gov

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. rsc.org While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, the S-H stretch is often weak in the IR spectrum but can be more readily observed in the Raman spectrum. rsc.orgresearcher.life The aromatic ring vibrations also give rise to strong Raman signals.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| S-H | Stretch | 2550 - 2600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

X-ray Crystallography for Absolute Structure Determination of Related Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the parent thiol might be challenging, derivatives are often synthesized to facilitate crystallization. For instance, derivatives such as amides, esters, or metal complexes involving the thiol group can be prepared. researchgate.netmdpi.com

By diffracting X-rays off the electron clouds of the atoms in the crystal lattice, a diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed model of the crystal structure, providing exact bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, stacking interactions). mdpi.com The crystallographic analysis of a derivative of this compound would confirm the substitution pattern on the benzene ring and reveal how the molecules pack in the solid state. researchgate.netgoogle.compnas.org

Table 4: Representative Crystallographic Data for a Hypothetical Derivative

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | e.g., C-F, C-S, C-C (Å) |

| Bond Angles | e.g., C-C-F, C-C-S (°) |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular interactions, including hydrogen bonding, S-H/π interactions, and potentially π-π stacking, influenced by the electronic and steric effects of the methyl and fluoro substituents.

Hydrogen Bonding and S-H/π Interactions: In the solid state, aromatic thiols can participate in weak S-H···S hydrogen bonds. However, a more significant and structurally directing interaction is the S-H/π interaction, where the thiol's S-H bond engages favorably with the π-electron system of an adjacent aromatic ring. acs.orgacs.org This is not a classical hydrogen bond but is understood to be a stabilizing interaction driven by favorable molecular orbital overlap, specifically between a π donor orbital of the aromatic ring and the σ* acceptor orbital of the S-H bond (a π → σ* interaction). acs.orgnih.gov

Studies on related compounds reveal that the geometry of the S-H/π interaction is distinct from electrostatic-driven interactions, favoring an alignment of the S-H bond towards the aromatic ring carbons rather than the centroid of the ring. acs.orgresearchgate.net For instance, the crystal structure of a thiol-containing phenylalanine derivative showed a close H(thiol)···C(aromatic) distance of 2.71 Å, which is well below the 2.90 Å sum of the van der Waals radii of hydrogen and carbon, indicating a significant interaction. nih.gov

The crystal structure of the closely related compound, 4-methylbenzenethiol (B89573), provides a valuable model for the packing arrangement.

| Parameter | Value |

|---|---|

| Formula | C₇H₈S |

| System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 7.742 |

| b (Å) | 7.223 |

| c (Å) | 5.956 |

| β (°) | 92.953 |

| Z | 2 |

For this compound, the interplay between the S-H/π interactions, potential C-H···F bonds, and van der Waals forces will ultimately dictate the final crystal lattice.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The analysis maps various properties onto a unique surface for each molecule, defined by the points where the electron density contribution from the molecule is equal to the sum of contributions from all other molecules in the crystal.

This method allows for the generation of two-dimensional "fingerprint plots," which summarize the frequency of different types of intermolecular contacts. Although a Hirshfeld analysis for this compound is not available, studies on other fluorinated aromatic and thiophene (B33073) derivatives provide insight into the expected contributions. doaj.orgresearchgate.net

The key contacts that would be quantified for this compound include:

H···H contacts: Typically the most abundant, arising from van der Waals interactions between hydrogen atoms on neighboring molecules.

C···H/H···C contacts: Indicative of C-H···π interactions.

F···H/H···F contacts: Quantifying the presence and significance of C-H···F hydrogen bonds.

S···H/H···S contacts: Representing the S-H···S and S-H···π interactions.

Other contacts: Including C···C, F···C, and F···F, which can be important in stabilizing the crystal packing.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | ~40 - 50% |

| F···H | ~15 - 25% |

| C···H | ~10 - 20% |

| S···H | ~5 - 10% |

| C···C | ~3 - 7% |

| Other | ~2 - 5% |

The analysis of shape-indexed surfaces and curvedness plots, which are also generated from Hirshfeld calculations, can reveal flat regions indicative of π-π stacking. doaj.org For this compound, this would be crucial in determining the extent of aromatic stacking in the crystal.

Spectroscopic Studies in Solution and Solid State for Conformational Insights

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FTIR, Raman), are invaluable for probing the conformational properties of molecules, with distinct differences observed between the solution and solid states.

In solution, small molecules like this compound undergo rapid tumbling, which averages out anisotropic interactions. The resulting NMR spectrum is characterized by sharp signals where the number of peaks is determined by the molecule's symmetry. blogspot.comspbu.ru For this compound, free rotation around the C-S bond would likely result in a single set of resonances for the aromatic protons and carbons.

In the solid state, however, the molecule is locked into a specific conformation within the crystal lattice. This lack of tumbling means that anisotropic interactions, such as dipolar coupling and chemical shift anisotropy, are no longer averaged, leading to significantly broader spectral lines. spbu.ruemory.edu Using techniques like Magic Angle Spinning (MAS), high-resolution solid-state NMR spectra can be obtained.

A key difference is that in the solid state, the number of observed NMR signals depends on the number of crystallographically independent molecules in the asymmetric unit, not just the molecule's intrinsic symmetry. blogspot.com If the crystal structure of this compound contains molecules in slightly different environments, or if the two planar conformers (with the S-H bond syn or anti to the fluorine atom) are crystallographically distinct, one would expect to see a doubling of some resonances compared to the solution spectrum.

Vibrational spectroscopy also provides conformational insights. The frequencies of vibrational modes, such as the S-H stretch (~2550-2600 cm⁻¹) and C-S stretch (~600-750 cm⁻¹), are sensitive to the local environment. A shift in the S-H stretching frequency to a lower wavenumber in the solid state compared to a dilute solution would be strong evidence of hydrogen bonding (S-H···S) or S-H/π interactions. researchgate.net Similarly, changes in the aromatic C-H and C=C ring vibrational modes between phases can indicate differences in packing and intermolecular forces. orientjchem.org

Correlation of Experimental Spectroscopic Data with Theoretical Calculations

To achieve a definitive assignment of spectroscopic features and to validate structural hypotheses, experimental data are frequently correlated with theoretical calculations, most commonly employing Density Functional Theory (DFT). mdpi.comscielo.org.mx

DFT methods allow for the calculation of optimized molecular geometries and the prediction of various spectroscopic properties. For vibrational spectroscopy, DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. rsc.orgnih.gov A known systematic deviation often exists between calculated and experimental frequencies, primarily due to the neglect of anharmonicity and basis set limitations. This is typically corrected by applying a uniform scaling factor to the calculated wavenumbers. scispace.com The excellent agreement that can be achieved between scaled theoretical spectra and experimental FTIR/Raman data allows for the confident assignment of nearly every vibrational mode, including subtle ring deformations and substituent-specific vibrations. orientjchem.orgresearchgate.net

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated (DFT) Frequency (cm⁻¹) | Scaled (DFT) Frequency (cm⁻¹) |

|---|---|---|---|

| S-H Stretch | 2575 | 2660 | 2572 |

| Aromatic C-H Stretch | 3060 | 3165 | 3062 |

| Aromatic C=C Stretch | 1580 | 1635 | 1582 |

| C-S Stretch | 705 | 728 | 704 |

Similarly, DFT calculations can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F). By comparing the calculated shifts for different possible conformers with the experimental solid-state NMR data, it is possible to determine the most likely conformation present in the crystal. This computational-experimental synergy is crucial for a complete and accurate structural and spectroscopic elucidation of molecules like this compound. nih.gov

Academic and Research Applications of 2 Fluoro 4 Methylbenzenethiol and Its Derivatives

Role as a Versatile Building Block in Complex Organic Synthesis

The reactivity of 2-Fluoro-4-methylbenzenethiol is primarily centered around its thiol (-SH) group and the fluorine substituent on the aromatic ring. The thiol is a potent nucleophile, readily participating in reactions to form thioether linkages. Concurrently, the fluorine atom, positioned ortho to the thiol, activates the ring for nucleophilic aromatic substitution (SNAr), a reaction mechanism where a nucleophile displaces a leaving group (in this case, fluoride) on an aromatic ring. This dual reactivity makes it a versatile tool for synthetic chemists.

The structural motifs present in this compound are of significant interest in medicinal chemistry. The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. The thioether linkage is also present in numerous biologically active compounds.

A notable application of this compound is in the synthesis of inhibitors for the ATG7 enzyme, which are under investigation for cancer therapy. In a patented synthetic route, this compound is reacted with a substituted pyrazolopyrimidine chloride under microwave irradiation. In this reaction, the thiol group acts as a nucleophile, displacing the chlorine atom to form a key thioether bond. This step is crucial for creating the final molecule, {(2R,3S,5R)-5-[4-amino-3-(2-fluoro-4-methylphenyl)sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-methyl-tetrahydrofuran-2-yl}methanol, a potential therapeutic agent. researchgate.net

Table 1: Synthesis of an ATG7 Inhibitor Intermediate

| Reactant 1 | Reactant 2 | Key Reaction | Product Moiety | Potential Application |

|---|

The development of new agrochemicals, such as insecticides and fungicides, often relies on novel heterocyclic and organofluorine compounds. Derivatives of this compound serve as precursors in this sector. For instance, a patent describes a method for producing 3-aminothiols, including 3-Amino-2-fluoro-4-methylbenzenethiol, which are valuable intermediates for compounds with insecticidal and acaricidal activity. researchgate.net The synthesis starts with nitrated derivatives like 2-Fluoro-4-methyl-5-nitrobenzenethiol, which are then reduced to form the corresponding aminothiophenols. researchgate.net These aminothiophenols can be further modified to build the complex molecular architectures required for modern crop protection agents.

While specific examples detailing the use of this compound in polymer science are not extensively documented, the known reactivity of aryl thiols and fluoroarenes points to its potential in this field. Aryl thiols are utilized as initiators and chain-transfer agents in various polymerization processes, including the synthesis of dynamic covalent poly(disulfide)s through ring-opening polymerization. researchgate.netosti.gov In these reactions, the thiol can control the polymer's architecture, with aryl thiols often favoring the formation of cyclic polymers. researchgate.netosti.gov